Cas no 2172193-26-7 (2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid)

2-{4-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonyl]morpholin-3-yl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentane ring and a morpholine-acetic acid moiety, offering versatility in constructing constrained peptide scaffolds. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), while the rigid cyclopentane backbone promotes conformational control. The morpholine ring enhances solubility in organic solvents commonly used in peptide coupling reactions. This compound is particularly valuable for introducing secondary structure elements or modifying peptide physicochemical properties. Its well-defined reactivity profile makes it suitable for automated synthesis platforms, enabling precise incorporation into complex peptide architectures.
2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid structure
2172193-26-7 structure
Product Name:2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid
CAS No:2172193-26-7
MF:C27H30N2O6
MW:478.536907672882
CID:6429463
PubChem ID:165807609
Update Time:2025-05-21

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid
    • EN300-1509761
    • 2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]morpholin-3-yl}acetic acid
    • 2172193-26-7
    • Inchi: 1S/C27H30N2O6/c30-25(31)14-17-15-34-13-12-29(17)26(32)22-10-5-11-24(22)28-27(33)35-16-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-4,6-9,17,22-24H,5,10-16H2,(H,28,33)(H,30,31)
    • InChI Key: DZQNFKIVKSSWHE-UHFFFAOYSA-N
    • SMILES: O1CCN(C(CC(=O)O)C1)C(C1CCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 478.21038668g/mol
  • Monoisotopic Mass: 478.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 768
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 105Ų

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid Pricemore >>

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Additional information on 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid

Introduction to 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic Acid (CAS No. 2172193-26-7)

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid, identified by its CAS number 2172193-26-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a combination of fluorene, morpholine, and cyclopentanecarboxylic acid moieties. The presence of these functional groups imparts unique chemical properties that make it a promising candidate for various biological applications.

The structural complexity of 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid is not merely a matter of academic curiosity but also holds practical implications for drug design and discovery. The fluorene moiety, known for its excellent photophysical properties, has been widely utilized in the development of fluorescent probes and imaging agents. In contrast, the morpholine ring enhances the solubility and bioavailability of the compound, making it more suitable for in vivo studies. The cyclopentanecarboxylic acid component introduces a rigid scaffold that can influence the binding affinity and selectivity of the molecule towards biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of multivalent interactions in drug design. The 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid structure exemplifies this concept through its ability to engage multiple binding sites on a target protein. This property is particularly valuable in the development of kinase inhibitors, where precise spatial orientation of functional groups is crucial for achieving high efficacy. The compound's design allows for fine-tuning of its pharmacophoric features, enabling researchers to optimize its interaction with specific biological pathways.

The synthesis of 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid represents a significant achievement in synthetic organic chemistry. The multi-step process involves the strategic incorporation of each functional group, starting from commercially available precursors. Key steps include the protection-deprotection strategies for the amino group, the installation of the fluorene moiety via nucleophilic substitution, and the final morpholine ring formation through cyclization reactions. Each step must be meticulously controlled to ensure high yield and purity, which are critical for subsequent biological evaluation.

In terms of biological activity, preliminary studies on 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid have shown promising results in vitro. The compound exhibits inhibitory effects against several kinases, particularly those implicated in cancer progression. The fluorene-based fluorescent tag allows for real-time monitoring of its interaction with target proteins using fluorescence microscopy techniques. This capability is invaluable for understanding the binding kinetics and dynamics, providing insights into how the molecule behaves within cellular environments.

The morpholine moiety not only enhances solubility but also contributes to the compound's metabolic stability. This is an essential factor in drug development, as it ensures that the molecule remains active long enough to exert its therapeutic effect without being rapidly degraded by enzymatic processes. Comparative studies with structurally related compounds have demonstrated that the presence of morpholine significantly improves pharmacokinetic profiles, making 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin}-3 -yl}acetic acid a more viable candidate for clinical translation.

Recent research has also explored the potential applications of CAS No. 2172193 -26 -7 in beyond-the-box therapeutic contexts. Its unique structural features make it an attractive scaffold for developing novel antimicrobial agents against drug-resistant pathogens. The ability to modulate multiple binding interactions suggests that this compound could be repurposed for treating infections caused by multidrug-resistant bacteria and fungi. Furthermore, its fluorescence properties open avenues for developing diagnostic tools that can visualize infections in real time, offering a non-invasive alternative to traditional imaging modalities.

The future direction of research on CAS No 2172193 -26 -7 is likely to focus on optimizing its pharmacological properties through structure-based drug design approaches. Computational modeling techniques will play a crucial role in predicting how minor modifications to its structure can enhance its potency and selectivity. Additionally, green chemistry principles will be integrated into synthetic protocols to minimize environmental impact while maintaining high efficiency.

In conclusion,CAS No 2172193 -26 -7 represents a significant advancement in pharmaceutical chemistry with its complex yet well-designed molecular architecture. Its potential applications span across oncology,microbiology,and diagnostics,making it a versatile tool for researchers seeking innovative solutions to pressing medical challenges。The combination of cutting-edge synthetic methodologies,and state-of-the-art biotechnological approaches ensures that this compound will remain at forefrontof medicinal chemistry research,contributing to next-generation therapeutics that address unmet medical needs。

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